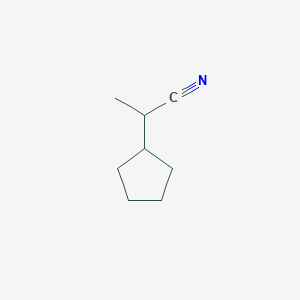
(3-Fluoro-2,6-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-2,6-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11FO3 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-Fluoro-2,6-dimethoxyphenyl)methanol may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-2,6-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Fluoro-2,6-dimethoxyphenyl)aldehyde or (3-Fluoro-2,6-dimethoxyphenyl)carboxylic acid.
Applications De Recherche Scientifique
(3-Fluoro-2,6-dimethoxyphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluoro-2,6-dimethoxyphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)acetone: Contains an acetone group instead of methanol.
(3-Fluoro-2,6-dimethoxyphenyl)amine: Features an amine group in place of methanol.
Uniqueness
(3-Fluoro-2,6-dimethoxyphenyl)methanol is unique due to the specific combination of fluorine, methoxy, and methanol groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11FO3 |
|---|---|
Poids moléculaire |
186.18 g/mol |
Nom IUPAC |
(3-fluoro-2,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 |
Clé InChI |
LAEWYGFABMKEMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)





